REACTION_CXSMILES
|
B.[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([N+:13]([O-:15])=[O:14])=[C:8]([CH2:10][C:11]#[N:12])[CH:9]=1.CO.Cl>C1COCC1>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([N+:13]([O-:15])=[O:14])=[C:8]([CH2:10][CH2:11][NH2:12])[CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
65.7 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)CC#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
At the same time the temperature was maintained at 10° C. to 20° C. with an ice bath
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated by rotary evaporation i
|
Type
|
ADDITION
|
Details
|
The residue was diluted to approx. 200 mL with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 mL EtOAc
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with diethyl ether overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness by rotary evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C1)CCN)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |